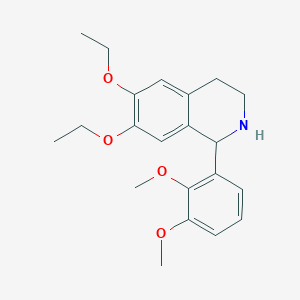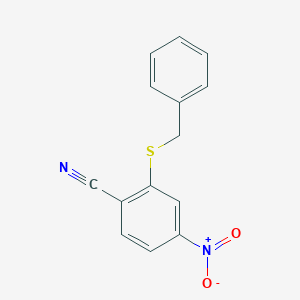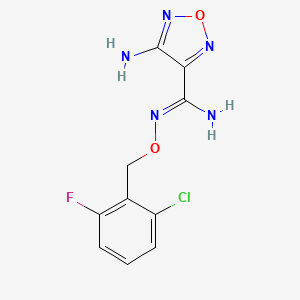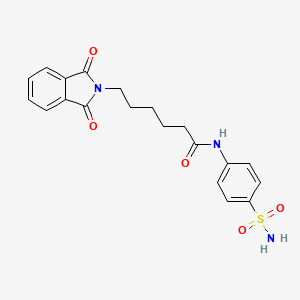
1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,3-dimethoxyphenyl precursor, followed by the introduction of the tetrahydroisoquinoline core through cyclization reactions. The ethoxy groups are then introduced via alkylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being investigated, particularly in the context of pain management and neuroprotection.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and interacting with specific receptors in the central nervous system. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with serotonin and dopamine receptors .
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Quinazolinone derivatives: These compounds share some structural similarities and have been studied for their potential therapeutic applications.
Other tetrahydroisoquinolines: Compounds within this family often exhibit diverse biological activities and are of interest in medicinal chemistry.
Properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C21H27NO4/c1-5-25-18-12-14-10-11-22-20(16(14)13-19(18)26-6-2)15-8-7-9-17(23-3)21(15)24-4/h7-9,12-13,20,22H,5-6,10-11H2,1-4H3 |
InChI Key |
RZDWAUYVPWTZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C(=CC=C3)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B15006150.png)
![2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B15006158.png)
![3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine](/img/structure/B15006160.png)

![(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15006171.png)
![3-[4,6-bis(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B15006175.png)
![6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006186.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-piperidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006194.png)
![3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione](/img/structure/B15006199.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15006205.png)

![4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B15006230.png)

